1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidin-4-one core with substituted phenyl groups
Preparation Methods
The synthesis of 1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by the introduction of the substituted phenyl groups through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and nitro compounds. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound. Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
1-(2,4-dimethylphenyl)-5-[(4-methoxyphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: This compound has a methoxy group instead of a nitro group, which can affect its reactivity and biological activity.
1-(2,4-dimethylphenyl)-5-[(4-aminophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: The presence of an amino group can lead to different chemical and biological properties.
1-(2,4-dimethylphenyl)-5-[(4-chlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one: The chloro group can influence the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(4-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-3-8-18(14(2)9-13)24-19-17(10-22-24)20(26)23(12-21-19)11-15-4-6-16(7-5-15)25(27)28/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAATXCINRYMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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